
Propyl 4-sulfamoylbenzoate
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Overview
Description
Propyl 4-sulfamoylbenzoate is an organic compound with the molecular formula C10H13NO4S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a propyl group, and a sulfonamide group is attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 4-sulfamoylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-sulfamoylbenzoic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for achieving high-quality products.
Chemical Reactions Analysis
Acid-Catalyzed Esterification
-
Reagents : Methanol or ethanol with catalytic H₂SO₄.
-
Conditions : Reflux (65–80°C) for 8–24 hours.
Starting Material | Reagent/Catalyst | Temperature | Time (h) | Yield |
---|---|---|---|---|
4-Sulfamoylbenzoic acid | H₂SO₄/MeOH | Reflux | 8 | 95% |
4-Sulfamoylbenzoic acid | H₂SO₄/EtOH | Reflux | 12 | 93% |
4-Sulfamoylbenzoic acid | SOCl₂/MeOH | 0–40°C | 2 | 75% |
Mechanism : The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol and subsequent elimination of water .
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
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Conditions : Reflux with HCl or H₂SO₄ in aqueous methanol.
Basic Hydrolysis
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Conditions : NaOH (1–3 M) in H₂O/EtOH at 60–80°C.
Reactions with Hydrazine
The ester reacts with hydrazine hydrate to form hydrazide derivatives, a key step in synthesizing bioactive compounds:
Ester | Reagent | Solvent | Conditions | Product | Yield |
---|---|---|---|---|---|
Propyl 4-sulfamoylbenzoate | Hydrazine hydrate | 1,4-Dioxane | 100°C, 8h | 4-(Hydrazinecarbonyl)benzenesulfonamide | 90% |
This compound | Hydrazine hydrate | MeOH | 50°C, 6h | 4-(Hydrazinecarbonyl)benzenesulfonamide | 86% |
Application : These hydrazides serve as intermediates for antimicrobial and anticancer agents .
Nucleophilic Aromatic Substitution
The sulfamoyl group directs electrophilic substitution at the para position, but the ester meta position can undergo nucleophilic attacks (Table 2) :
Substrate | Nucleophile | Solvent | Conditions | Product | Yield |
---|---|---|---|---|---|
This compound | Thiophenol | DMSO | 60°C, 72h | Propyl 2-(phenylthio)-4-sulfamoylbenzoate | 65% |
This compound | Cyclohexanethiol | DMSO | 60°C, 72h | Propyl 2-(cyclohexylthio)-4-sulfamoylbenzoate | 58% |
Regioselectivity : Substitution occurs preferentially at the ortho position relative to the sulfamoyl group due to steric and electronic effects .
Coupling Reactions
This compound participates in Pd-catalyzed cross-coupling reactions:
Suzuki Coupling
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Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃.
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Conditions : DME/H₂O, 80°C, 12h.
Click Chemistry
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Reagents : Azides, CuSO₄, sodium ascorbate.
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Conditions : RT, 12h in t-BuOH/H₂O.
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Application : Synthesis of triazole-linked conjugates for drug discovery .
Stability and Degradation
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Hydrolytic Stability : Stable in phosphate buffer (pH 7.4) for >240 minutes at 37°C .
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Photodegradation : Degrades under UV light (254 nm) in MeCN, forming 4-sulfamoylbenzoic acid and propanol .
Comparison with Analogues
Scientific Research Applications
Medicinal Chemistry
Inhibition of Enzymes:
Propyl 4-sulfamoylbenzoate has been studied for its potential to inhibit key enzymes involved in various physiological processes. Notably, it has been linked to the inhibition of human carbonic anhydrase II (hCAII), an enzyme crucial for maintaining acid-base balance and facilitating physiological reactions. Research indicates that this compound can serve as a building block for developing heterobifunctional molecules aimed at targeted protein degradation (PROTACs), which may lead to innovative cancer therapies .
Dual Inhibition Mechanism:
Another significant application involves its role as a dual inhibitor of P-glycoprotein and carbonic anhydrase XII (CA XII). This dual action is particularly relevant in overcoming multidrug resistance (MDR) in cancer cells. Studies have shown that compounds similar to this compound can enhance the efficacy of chemotherapy by increasing drug uptake in resistant cancer cell lines .
Drug Formulation and Stability Studies
Chemical Stability:
Research on the stability of this compound derivatives indicates that they exhibit high stability in phosphate buffer solutions, which is crucial for their formulation in pharmaceutical applications. The half-lives of these compounds were found to be significantly prolonged under experimental conditions, suggesting their potential for extended-release formulations .
Photodegradation Studies:
Additionally, studies have explored the photodegradation pathways of related sulfonamide compounds, providing insights into their stability under various light conditions. Understanding these degradation pathways is essential for developing stable formulations that maintain efficacy during storage and use .
Cytosolic Phospholipase A2α Inhibition:
Research has identified N-substituted 4-sulfamoylbenzoic acid derivatives as effective inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme is involved in inflammatory processes, making its inhibition a promising strategy for developing anti-inflammatory drugs. This compound could serve as a lead compound for further modifications aimed at enhancing its inhibitory activity against cPLA2α .
Anticancer Activity:
The anticancer potential of this compound derivatives has been investigated, with findings suggesting that these compounds can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death, highlighting their therapeutic promise in oncology .
Case Studies
Mechanism of Action
The mechanism of action of propyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-sulfamoylbenzoate
- Ethyl 4-sulfamoylbenzoate
- Butyl 4-sulfamoylbenzoate
Comparison
Propyl 4-sulfamoylbenzoate is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different pharmacokinetic properties and efficacy in biological systems. The butyl derivative, with a longer alkyl chain, may have different solubility and interaction profiles.
Biological Activity
Propyl 4-sulfamoylbenzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a benzoate structure, which contributes to its biological activity. Its chemical formula is C10H13N1O3S, and it is characterized by the following structural components:
- Sulfonamide Group : Known for its ability to inhibit bacterial growth.
- Benzoate Backbone : Provides stability and potential for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with various biomolecules, leading to the following effects:
- Inhibition of Enzymatic Activity : The compound can inhibit the function of certain enzymes, disrupting metabolic pathways.
- Antimicrobial Properties : It exhibits activity against a range of bacterial strains by interfering with folic acid synthesis, similar to other sulfonamides.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings suggest that this compound possesses significant antimicrobial properties, comparable to traditional antibiotics .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. A notable experiment involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of the compound. The results showed:
Concentration (µM) | IL-6 Production (pg/mL) |
---|---|
Control | 500 |
10 | 350 |
50 | 200 |
100 | 100 |
This dose-dependent reduction in IL-6 levels highlights the compound's potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison was made with other sulfamoylbenzoates such as methyl and ethyl derivatives. Key differences include:
Compound | MIC against E. coli (µg/mL) | Anti-inflammatory Effect (IL-6 pg/mL at 100 µM) |
---|---|---|
This compound | 32 | 100 |
Methyl 4-sulfamoylbenzoate | 64 | 150 |
Ethyl 4-sulfamoylbenzoate | 48 | 120 |
The propyl derivative exhibited superior antimicrobial and anti-inflammatory activities compared to its methyl and ethyl counterparts, suggesting enhanced pharmacological properties due to its specific alkyl chain length .
Case Studies
Recent research has explored the application of this compound in developing new therapeutic agents. One notable case involved its use as a precursor in synthesizing heterobifunctional PROTACs aimed at degrading specific target proteins in cancer cells. The study reported that these compounds effectively reduced target protein levels in vitro, demonstrating the versatility of this compound in drug development .
Properties
CAS No. |
59777-58-1 |
---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
propyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C10H13NO4S/c1-2-7-15-10(12)8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3,(H2,11,13,14) |
InChI Key |
OXHAQAYCDYITKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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